5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide is an organic compound with a complex structure that includes a chloro, hydroxy, and phenylethoxy group attached to a benzamide core
Preparation Methods
The synthesis of 5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-hydroxybenzoic acid with 5-methyl-2-(2-phenylethoxy)aniline under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide can be compared with other similar compounds, such as:
5-Chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-chlorobenzyl)-5-chlorophenyl]benzamide: This compound has a similar structure but includes additional chloro and cyano groups, which may alter its chemical and biological properties.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a methoxy group instead of a hydroxy group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
648923-98-2 |
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Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-7-10-21(27-12-11-16-5-3-2-4-6-16)19(13-15)24-22(26)18-14-17(23)8-9-20(18)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI Key |
UYBQYSOAFMIGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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